molecular formula C7H3F3N2O B164597 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile CAS No. 135250-38-3

5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile

Cat. No. B164597
CAS RN: 135250-38-3
M. Wt: 188.11 g/mol
InChI Key: INVDBYXKIMVEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile, also known as TFP, is a synthetic compound that has gained significant attention in the field of chemical research due to its unique properties. TFP is a versatile building block in the synthesis of various organic compounds. It has been widely used in the development of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile is not fully understood, but it is believed to act as an inhibitor of enzymes and proteins. 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression regulation. HDAC inhibitors have been shown to have anticancer properties, and 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile is being investigated as a potential anticancer agent.
Biochemical and Physiological Effects:
5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has also been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has been shown to have antiviral properties and has been investigated as a potential treatment for viral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile is its versatility as a building block in the synthesis of various organic compounds. 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has a high yield and is relatively easy to synthesize, making it an attractive option for researchers. However, 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile is highly toxic and should be handled with care. It is also expensive, which can limit its use in large-scale experiments.

Future Directions

There are many potential future directions for 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile research. One area of interest is the development of 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile-based anticancer drugs. 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of interest is the development of 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile-based antiviral drugs. 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has been shown to have antiviral properties, and further research is needed to determine its potential as a treatment for viral infections. Additionally, 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile could be investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Finally, 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile could be used in the development of new materials with unique properties.

Synthesis Methods

The synthesis of 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile involves the reaction of 5-trifluoroacetyl-1H-pyrrole-3-carboxylic acid with thionyl chloride, followed by the addition of sodium cyanide. The resulting product is then purified by recrystallization to obtain 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile. The yield of 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile is typically high, and the synthesis process is relatively simple, making it an attractive option for researchers.

Scientific Research Applications

5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has been extensively used in the development of new drugs and agrochemicals due to its unique chemical properties. It is a versatile building block in the synthesis of various organic compounds, including heterocycles, chiral compounds, and natural products. 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has been used in the development of anticancer drugs, antiviral drugs, and anti-inflammatory drugs. It has also been used in the development of agrochemicals such as insecticides and herbicides.

properties

CAS RN

135250-38-3

Product Name

5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile

Molecular Formula

C7H3F3N2O

Molecular Weight

188.11 g/mol

IUPAC Name

5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C7H3F3N2O/c8-7(9,10)6(13)5-1-4(2-11)3-12-5/h1,3,12H

InChI Key

INVDBYXKIMVEPZ-UHFFFAOYSA-N

SMILES

C1=C(NC=C1C#N)C(=O)C(F)(F)F

Canonical SMILES

C1=C(NC=C1C#N)C(=O)C(F)(F)F

synonyms

1H-Pyrrole-3-carbonitrile, 5-(trifluoroacetyl)- (9CI)

Origin of Product

United States

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